N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide
Description
N,N-Dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a pyrazolone moiety via an imine bridge. Key structural elements include:
- Sulfonamide group: A common pharmacophore in medicinal chemistry, often associated with biological activity such as enzyme inhibition or antimicrobial effects.
- Substituents: A trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 1 of the pyrazolone ring, which influence electronic and steric properties.
This compound’s structure suggests applications in drug discovery, particularly in targeting enzymes or receptors where the sulfonamide and pyrazolone groups could mediate binding.
Properties
IUPAC Name |
N,N-dimethyl-4-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-20(2)25(23,24)10-6-4-9(5-7-10)18-8-11-12(14(15,16)17)19-21(3)13(11)22/h4-8,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAKNLNCFQUOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide, commonly referred to as compound 320425-22-7 , is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its structural characteristics and biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of compound 320425-22-7 is , with a molecular weight of 376.35 g/mol . The presence of a trifluoromethyl group and a pyrazole moiety contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H15F3N4O3S |
| Molecular Weight | 376.35 g/mol |
| CAS Number | 320425-22-7 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a review highlighted that derivatives of p-aminobenzoic acid (PABA), which share structural similarities with this compound, showed promising antimicrobial activity with IC50 values ranging from 0.58 µM against targeted enzymes .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated significant inhibitory effects on cancer cell proliferation. For example:
- MCF-7 Cell Line : Compounds related to this structure exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
- A549 Cell Line : A specific derivative showed an IC50 value of 3.0 µM , indicating potent antiproliferative activity .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of sulfonamide derivatives, N,N-dimethyl derivatives exhibited substantial growth inhibition in various human cancer cell lines. The most potent derivative achieved an IC50 value of 22.54 µM against MCF7 cells, demonstrating its potential as a chemotherapeutic agent .
Study 2: Mechanistic Insights
Molecular docking studies have been employed to predict the binding modes of N,N-dimethyl derivatives with key biological targets such as RXRα-LBD (Retinoid X Receptor alpha - Ligand Binding Domain). These studies suggest that the compound may exert its effects through modulation of nuclear receptor activity, which is crucial in cancer biology .
Chemical Reactions Analysis
Schiff Base Condensation
The compound’s core structure is synthesized via Schiff base formation between the sulfonamide moiety and a pyrazolone derivative. For example:
-
N,N-dimethyl-4-aminobenzenesulfonamide reacts with 1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazole-4-carbaldehyde under acidic conditions (e.g., acetic acid) to form the conjugated imine linkage .
-
Yields for analogous Schiff base syntheses reach 86% under reflux conditions .
Copper-Mediated Trifluoromethylation
The trifluoromethyl group at the pyrazole’s 3-position is introduced via copper-catalyzed reactions:
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α,β-Alkynic tosylhydrazones react with CFSiMe in air at room temperature, enabling trifluoromethylation and detosylation .
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This method achieves good functional group tolerance and avoids harsh conditions .
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Trifluoromethylation | CuI, CFSiMe, DMF, rt, air | 70–85% | |
| Schiff Base Formation | Acetic acid, ethanol, reflux | 86% |
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes bromination:
-
Pyrazoline intermediates react with bromine in acetic acid to yield 4-bromo derivatives (e.g., 79–84% yields for analogous compounds) .
Nucleophilic Modifications
The sulfonamide group participates in nucleophilic reactions:
-
Condensation with isocyanides or malonates forms fused heterocycles (e.g., triazinoquinoxalines) .
-
Reaction with phenyl isothiocyanate produces thiourea-linked derivatives .
[3+2] Cycloaddition
The pyrazole core is assembled via 1,3-dipolar cycloaddition:
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Diazocompounds (from tosylhydrazones) react with alkynyl bromides to regioselectively form 3,5-disubstituted pyrazoles .
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Iron-catalyzed cyclization of diarylhydrazones with diols provides 1,3,5-substituted pyrazoles .
[4+1] Annulation
Azoalkene intermediates derived from N-sulfonyl hydrazones react with isocyanides under I/TBHP catalysis to form 5-aminopyrazoles .
Oxidative Aromatization
Pyrazoline intermediates are oxidized to aromatic pyrazoles using molecular oxygen or TBHP :
Detosylation
Copper-mediated detosylation occurs concurrently with trifluoromethylation, removing the tosyl group while introducing CF .
Structural and Spectral Characterization
Key spectral data for derivatives include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : N,N-Dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide (CAS: 320415-75-6)
- Key Differences :
- Position 3 substituent : Phenyl (-C₆H₅) in Compound A vs. trifluoromethyl (-CF₃) in the target compound.
- Position 1 substituent : Hydrogen in Compound A vs. methyl (-CH₃) in the target compound.
- The methyl group in the target compound may reduce rotational freedom, affecting conformational stability.
Compound B : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example 53)
- Key Differences: Core structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring in Compound B vs. a simpler pyrazolone in the target compound. Substituents: Additional fluorine atoms and a chromenone moiety in Compound B.
- Hypothesized Effects :
- The extended aromatic system in Compound B may enhance π-π stacking interactions, whereas the target compound’s pyrazolone could favor hydrogen bonding via its ketone group.
Hypothetical Physical Properties :
Hydrogen Bonding and Crystal Packing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
